![molecular formula C11H11ClN2O2 B1300343 Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 330858-13-4](/img/structure/B1300343.png)
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. These compounds have potential applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system combining an imidazole ring with a pyridine ring. The presence of the ethyl ester group at the 3-position and a chlorine atom at the 6-position on the imidazo[1,2-a]pyridine ring are notable features that influence its reactivity and the types of derivatives that can be synthesized from it.
Synthesis Analysis
The synthesis of this compound derivatives has been explored in various studies. For instance, a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-hepatitis B virus activity, indicating the versatility of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry . Another study reported the synthesis of 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine derivatives from the reaction of 2-chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with amino acids, showcasing the reactivity of the chloro-substituted nicotinonitrile precursor .
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, has been determined using density functional theory (DFT) and compared with X-ray diffraction data. The conformational analysis indicates that the DFT-optimized molecular structure is consistent with the crystal structure, providing insights into the electronic properties and potential reactivity of the molecule .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of reactive sites on the molecule. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with different nucleophilic reagents leads to the formation of a variety of heterocyclic derivatives, demonstrating the compound's versatility in organic synthesis . Additionally, the Biginelli reaction has been employed to obtain diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and related compounds, highlighting the use of chloro-substituted imidazo compounds in multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of substituents such as the ethyl ester group and the chlorine atom affects the compound's solubility, boiling point, and stability. The crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined, providing valuable information about the molecular packing and intermolecular interactions in the solid state . These properties are essential for understanding the behavior of these compounds in various environments and for their potential applications in drug design and synthesis.
Scientific Research Applications
Synthesis and Pharmacological Activities
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been involved in the synthesis of various heterocyclic compounds with potential pharmacological activities. Research has shown the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolysis to produce carboxylic acids. These compounds have been evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Chemical Reactions and Derivatives
The compound plays a role in various chemical reactions, leading to the synthesis of diverse derivatives. For instance, it has been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These processes involve reactions with different carbonyl compounds to produce a range of heterocyclic compounds (Bakhite et al., 2005).
Pharmaceutical Synthesis
This compound is used in the synthesis of drugs for chronic renal diseases. A notable example includes the synthesis of trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide, a chronic renal disease agent. The process involves regioselective chlorination and condensation with primary amines, demonstrating the compound's utility in complex pharmaceutical synthesis (Ikemoto et al., 2000).
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity againstS. pneumoniae , suggesting that this compound may also target similar bacterial species.
Mode of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , indicating that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the anti-proliferative activity of similar compounds againstS. pneumoniae , it can be inferred that this compound may affect the biochemical pathways involved
Safety and Hazards
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis.
properties
IUPAC Name |
ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUPMKHLKAODHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355425 | |
Record name | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
330858-13-4 | |
Record name | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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